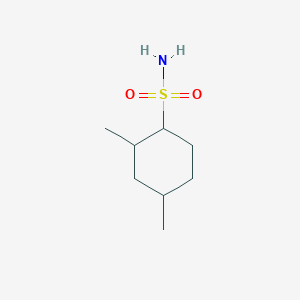![molecular formula C11H20N2O B13220399 1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13220399.png)
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It has been studied for its potential as a covalent inhibitor, particularly targeting the KRAS G12C mutation, which is a known driver of oncogenic alterations in human cancers .
Vorbereitungsmethoden
The synthesis of 1-{2,7-Diazaspiro[35]nonan-2-yl}butan-1-one involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are still under development, but they generally follow similar principles as laboratory synthesis, with an emphasis on scalability and cost-effectiveness. Optimization of reaction conditions and purification processes are crucial for industrial-scale production .
Analyse Chemischer Reaktionen
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as a covalent inhibitor of the KRAS G12C mutation, making it a valuable tool in cancer research.
Medicine: Its ability to inhibit KRAS G12C has led to investigations into its use as an anti-cancer agent, particularly for solid tumors.
Wirkmechanismus
The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one involves its binding to the KRAS G12C protein at a mutated cysteine residue. This covalent binding inhibits the protein’s activity, thereby blocking the signaling pathways that drive cancer cell proliferation and survival. The compound’s spirocyclic structure allows it to fit into the switch-II pocket of KRAS G12C, enhancing its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one can be compared to other similar compounds, such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound also targets the KRAS G12C mutation but has different substituents that may affect its binding affinity and metabolic stability.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another similar compound with a shorter carbon chain, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it a potent inhibitor of KRAS G12C, with favorable metabolic stability and anti-tumor activity .
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)butan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-2-3-10(14)13-8-11(9-13)4-6-12-7-5-11/h12H,2-9H2,1H3 |
InChI-Schlüssel |
TXVBVUYOZKBIJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1CC2(C1)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



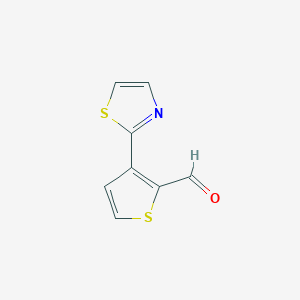
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
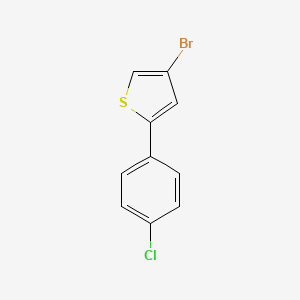
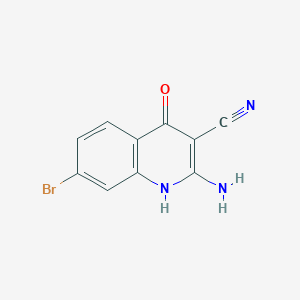
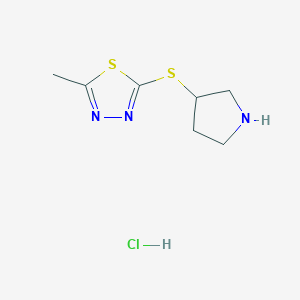
![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
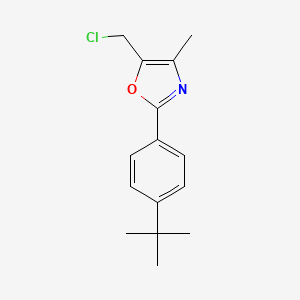
![1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13220389.png)

![1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole](/img/structure/B13220404.png)

![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)
